tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate
Description
This compound is a cyclohexane derivative featuring a tert-butyl carbamate group and a methoxy(methyl)carbamoyl substituent at the (1R,3R)-configured 3-position. The tert-butyl carbamate (Boc) group is a common protecting moiety for amines in organic synthesis, while the methoxy(methyl)carbamoyl group introduces a polar, electron-withdrawing substituent.
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-7-10(9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18)/t10-,11-/m1/s1 |
InChI Key |
CNTQVZYSRYLVBU-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)N(C)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-Butyl N-[(1R,3R)-3-Hydroxycyclohexyl]carbamate (CAS 1638744-95-2)
- Structure : Replaces the methoxy(methyl)carbamoyl group with a hydroxyl (-OH) at the 3-position.
- Molecular Formula: C₁₁H₂₁NO₃ (MW: 215.29) .
- Key Differences : The hydroxyl group enhances hydrophilicity but reduces stability under acidic conditions compared to the carbamoyl group. This compound is likely used as a synthetic intermediate for further functionalization.
tert-Butyl N-[(1R,3R)-3-(Bromomethyl)cyclohexyl]carbamate
- Structure : Substitutes the carbamoyl group with a bromomethyl (-CH₂Br) moiety.
- Molecular Formula: C₁₂H₂₂BrNO₂ (MW: 306.24) .
- Key Differences : The bromine atom introduces a reactive site for nucleophilic substitution (e.g., Suzuki coupling), making it valuable in constructing complex scaffolds.
tert-Butyl N-(3-Fluorocyclohexyl)carbamate (CAS 1546332-14-2)
- Structure : Features a fluorine atom at the 3-position instead of the carbamoyl group.
- Molecular Formula: C₁₁H₂₀FNO₂ (MW: 217.28) .
- Key Differences : Fluorine’s electronegativity and metabolic stability make this derivative suitable for drug candidates requiring improved bioavailability.
Ring Size and Heteroatom Modifications
tert-Butyl 4-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate
- Structure : Piperidine ring replaces cyclohexane, retaining the methoxy(methyl)carbamoyl group.
- Molecular Formula : C₁₄H₂₆N₂O₄ (MW: 286.37) .
tert-Butyl ((1r,3r)-3-(Chlorosulfonyl)cyclobutyl)carbamate
- Structure : Cyclobutane ring with a chlorosulfonyl (-SO₂Cl) substituent.
- Molecular Formula: C₉H₁₅ClNO₄S (MW: 268.74) .
- Key Differences : The sulfonyl chloride group enables cross-coupling reactions, while the strained cyclobutane ring may influence target selectivity in drug design.
Pharmacologically Relevant Analogues
Edoxaban Intermediate: tert-Butyl [(1R,2S,5S)-2-Amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate
Pharmacological Profiles
- Hydrophilicity : Hydroxyl and carbamoyl derivatives exhibit higher solubility than halogenated or hydrocarbon analogues.
- Metabolic Stability : Fluorinated and tert-butyl-protected compounds show enhanced resistance to enzymatic degradation .
- Target Binding : The methoxy(methyl)carbamoyl group’s electron-withdrawing nature may enhance interactions with serine residues in proteases.
Data Table: Comparative Analysis of Key Compounds
*Exact molecular formula inferred from structural analogues. †Estimated based on similar compounds in and .
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